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Compound of Interest

Compound Name: 5-Bromo-2-propyl-2H-indazole

Cat. No.: B597009

Disclaimer: This guide provides a comparative analysis of the biological activities of various 2H-
indazole analogs based on available scientific literature. Direct experimental data for 5-Bromo-
2-propyl-2H-indazole was not found during the literature search. The information presented
herein is based on structurally related 2H-indazole derivatives and is intended to serve as a
reference for researchers, scientists, and drug development professionals.

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, with derivatives
exhibiting a wide range of biological activities. This guide summarizes key findings on the
antiprotozoal, anti-inflammatory, and cannabinoid receptor modulating activities of various 2H-
indazole analogs, providing a framework for understanding their structure-activity relationships
(SAR).

Data Presentation
Antiprotozoal Activity of 2-Phenyl-2H-Indazole Analogs

A series of 2-phenyl-2H-indazole derivatives have been evaluated for their in vitro activity
against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The half-
maximal inhibitory concentration (IC50) values are summarized in the table below. The results
indicate that electron-withdrawing substituents on the 2-phenyl ring generally enhance
antiprotozoal activity.[1]
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Compound - ICS(? (uM) Ys. IC5-0 (pM-) vs-. IC5(-) (pM) vs. T.
E. histolytica G. intestinalis vaginalis

1 H 0.120 0.250 0.350

2 4-Cl < 0.050 0.080 0.150

3 3-Cl 0.090 0.180 0.190

4 2-Cl 0.060 < 0.050 0.070

5 4-COOCH3 0.070 0.090 0.120

6 3-COOCHS3 < 0.050 0.060 <0.070

7 2-COOCH3 < 0.050 < 0.050 0.080

8 4-CF3 0.080 0.050 0.110

9 3-CF3 0.060 0.050 <0.070
10 2-CF3 < 0.050 < 0.050 0.090
Metronidazole - 1.800 2.500 0.800

Anti-inflammatory Activity: COX-2 Inhibition by 2-
Phenyl-2H-Indazole Analogs

Selected 2-phenyl-2H-indazole derivatives have been assessed for their ability to inhibit
cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.

% Inhibition of COX-2 (at

Compound R

10 pM)
1 H 15.2
2 4-Cl 25.8
5 4-COOCHS3 30.1
Celecoxib - 95.0
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Cannabinoid Receptor Activity of 2-Alkyl-2H-Indazole
Analogs

Certain 2-alkyl-2H-indazole derivatives have been identified as regioisomers of synthetic
cannabinoids and evaluated for their activity at cannabinoid receptors CB1 and CB2. The half-
maximal effective concentration (EC50) values indicate their potency as agonists.

Compound R (at N2) R' (at C3) CB1 EC50 (nM) CB2 EC50 (nM)
AB-CHMINACA ) )

] cyclohexylmethyl  L-valinamide >10,000 2,860
2-isomer
AB-FUBINACA

) 4-fluorobenzyl L-valinamide 3,880 1,360
2-isomer
AB-PINACA 2- ) )
) n-pentyl L-valinamide 4,210 1,060
isomer
5F-AB-PINACA ) )

] 5-fluoropentyl L-valinamide 1,670 560
2-isomer

Experimental Protocols
In Vitro Antiprotozoal Assay

o Organisms: Trophozoites of Entamoeba histolytica (HM1:IMSS), Giardia intestinalis (C6),
and Trichomonas vaginalis (GT9) were used.

o Culture Conditions: Organisms were cultured in their respective standard media at 37°C.
e Assay Procedure:

o Varying concentrations of the test compounds were added to microtiter plates containing a
suspension of the trophozoites.

o The plates were incubated for 48 hours at 37°C.

o The viability of the trophozoites was determined using a resazurin-based colorimetric
assay.
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o The fluorescence was measured, and the IC50 values were calculated by fitting the dose-
response curves.[1]

COX-2 Inhibition Assay

e Enzyme: Human recombinant COX-2.

e Assay Principle: The assay measures the peroxidase activity of COX-2, which is coupled to
the oxidation of a chromogenic substrate.

e Procedure:

o

The test compounds were pre-incubated with the COX-2 enzyme.

[¢]

Arachidonic acid (the substrate) was added to initiate the reaction.

[e]

The rate of color development was monitored spectrophotometrically.

[e]

The percentage of inhibition was calculated by comparing the reaction rates in the
presence and absence of the test compounds.

Cannabinoid Receptor Activation Assay

e Cell Line: HEK-293 cells stably expressing human CB1 or CB2 receptors and a cyclic AMP-
responsive element (CRE)-luciferase reporter gene.

e Principle: Activation of the G-protein coupled CB receptors leads to a decrease in
intracellular cAMP levels, which is measured by a change in luciferase expression.

e Procedure:
o Cells were plated in 96-well plates and incubated overnight.

o Test compounds were added to the cells in the presence of forskolin (to stimulate cCAMP
production).

o After a 6-hour incubation, the luciferase substrate was added.
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o Luminescence was measured, and EC50 values were determined from the dose-response
curves.

Mandatory Visualization
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Caption: General workflow for in vitro biological activity screening.
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Caption: Simplified COX-2 inflammatory signaling pathway.
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Caption: Simplified CB1 receptor signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

¢ 1. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole
Derivatives - PMC [pmc.ncbi.nim.nih.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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